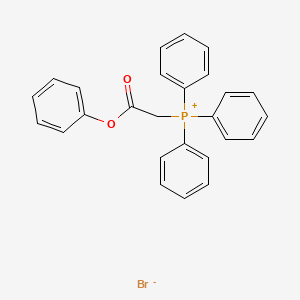
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H22BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a phenoxyethyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenoxyethyl phosphine oxides, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can exert its effects by modulating various biochemical pathways. The phenoxyethyl moiety may also contribute to the compound’s overall activity by interacting with specific molecular sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyltriphenylphosphonium bromide: Similar in structure but with a phenacyl group instead of a phenoxyethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a phenoxyethyl group.
(Cyanomethyl)triphenylphosphonium chloride: Features a cyanomethyl group in place of the phenoxyethyl group.
Uniqueness
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific combination of the phenoxyethyl and triphenylphosphonium groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102690-40-4 |
|---|---|
Molekularformel |
C26H22BrO2P |
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H22O2P.BrH/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GKQDVHDFVYQDNV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




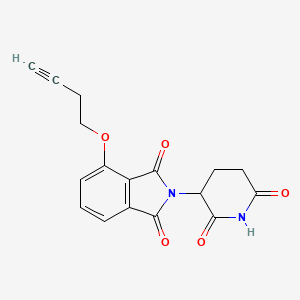
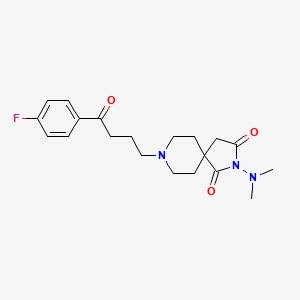
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

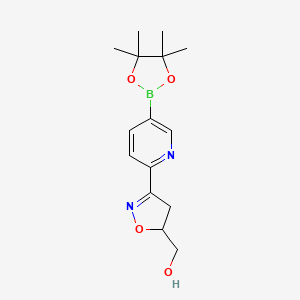





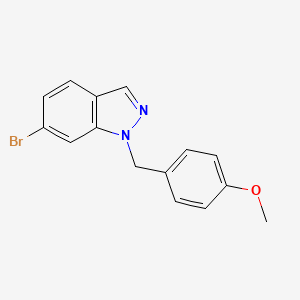
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
